molecular formula C12H16O4 B3059572 Ethyl 4-ethoxy-3-methoxybenzoate CAS No. 773134-71-7

Ethyl 4-ethoxy-3-methoxybenzoate

Cat. No.: B3059572
CAS No.: 773134-71-7
M. Wt: 224.25 g/mol
InChI Key: ONAWEDBUJZYTQQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-methoxybenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 4-Ethoxy-3-methoxy-benzoic acid ethyl ester are currently unknown. This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

It is known that esters, in general, can undergo hydrolysis in the presence of bases . This could potentially lead to the release of 4-Ethoxy-3-methoxy-benzoic acid and ethanol, which may interact with biological targets.

Biochemical Pathways

Reactions at the benzylic position are known to occur, which can result in a smaller energy gain and thus require less energy

Result of Action

It is known that the compound is moderately toxic by ingestion and can cause irritation to the eyes, skin, and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxy-3-methoxy-benzoic acid ethyl ester. For example, the compound is combustible and can emit acrid smoke and irritating fumes when heated . It should also be stored separately from strong acids, bases, and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-3-methoxybenzoate can be synthesized through the esterification of 4-ethoxy-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-ethoxy-3-methoxybenzoic acid or 4-ethoxy-3-methoxybenzaldehyde.

    Reduction: 4-ethoxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-ethoxy-3-methoxybenzoate is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-ethoxy-3-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-methoxybenzoate: Lacks the ethoxy group, which may result in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 4-ethoxybenzoate: Lacks the methoxy group, leading to variations in its chemical behavior and uses.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

IUPAC Name

ethyl 4-ethoxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8-11(10)14-3)12(13)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWEDBUJZYTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634668
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-71-7
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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